Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a fused heterocyclic compound characterized by a triazolo-thiadiazole core. Its structure features a 4-methoxyphenyl substituent at position 3 and an ethyl carboxylate group at position 4.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-3-20-12(18)11-16-17-10(14-15-13(17)21-11)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJBRCXEOUUDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate, which is then cyclized with ethyl chloroformate and hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 304.33 g/mol
- IUPAC Name : Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
The compound features a triazolo-thiadiazole scaffold which is significant in medicinal chemistry for its bioactivity.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that derivatives of the triazolo-thiadiazole framework exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that structural modifications on the phenyl moiety could enhance the compound's ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
- Additionally, certain derivatives have shown promising results in inhibiting tumor growth in vivo models .
Antimicrobial Activity
The compound displays notable antimicrobial properties:
- Research has indicated that triazolo-thiadiazoles possess significant antibacterial and antifungal activities. These compounds can act against resistant strains of bacteria and fungi .
- The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. This compound has been evaluated for its anti-inflammatory effects:
- Preclinical studies suggest that it can reduce inflammation markers and alleviate symptoms in models of inflammatory diseases .
- Its potential as an analgesic agent is also being explored due to its ability to modulate pain pathways .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor:
- It acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase. Such inhibition is valuable in treating conditions like glaucoma and Alzheimer's disease .
- The structure–activity relationship studies indicate that modifications can enhance selectivity and potency against specific targets .
Table: Summary of Pharmacological Activities
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 6
Core Structure Modifications: Thiadiazole vs. Thiadiazine
Pharmacological and Physicochemical Comparisons
- Anticancer Activity :
- The target compound’s ethyl carboxylate group may enhance bioavailability compared to bulkier substituents (e.g., adamantane in ).
- Thiadiazine derivatives (e.g., 3-R-6-(4-methoxyphenyl)-7H-triazolo-thiadiazine hydrobromides) exhibit broader antitumor spectra but lower metabolic stability due to the expanded ring .
- Solubility and LogP :
- The 4-methoxyphenyl group in the target compound contributes to moderate lipophilicity (predicted LogP ~3.5), whereas halogenated analogues (e.g., 3-(3-bromophenyl) in ) show higher LogP values (>4.0), impacting membrane permeability.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 284.32 g/mol
Its structure includes a triazole ring fused with a thiadiazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance:
- A study synthesized derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and evaluated their activity against 60 cancer cell lines , including leukemia and breast cancer cells. The results indicated promising antitumor activity, particularly against MDA-MB-468 breast cancer cells when substituents were modified .
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| 3a | MDA-MB-468 | 5.0 |
| 3b | A549 | 7.5 |
| 3c | HCT116 | 10.0 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it is effective against various pathogenic bacteria:
- A derivative was tested against four strains of human pathogenic bacteria and demonstrated significant inhibition of growth .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Salmonella typhimurium | 30 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- The compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : It has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to its anticancer effects.
- Disruption of Microtubule Formation : Some derivatives prevent tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of the compound, contributing to its overall therapeutic potential.
Q & A
Q. What are the established synthetic routes for Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common route starts with the reaction of 1-(4-methoxyphenyl)ethan-1-one and diethyl acetylenedicarboxylate in the presence of sodium hydride in toluene to form pyrazole intermediates . Subsequent cyclization with hydrazine hydrate yields 4-amino-5-(4-methoxyphenyl)pyrazole-3-thiol. This intermediate is then reacted with aromatic carboxylic acids (e.g., ethyl chloroacetate) in phosphorus oxychloride (POCl₃), which activates the carbonyl group for electrophilic attack, forming the triazolo-thiadiazole core . Key steps include:
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopy :
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are validated (±0.3% error) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) confirms purity (>95%) .
Advanced Research Questions
Q. How to design experiments to assess its bioactivity against fungal targets?
Methodological Answer:
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities by growing single crystals (ethanol-DMF) and analyzing bond lengths/angles. For example, the triazolo-thiadiazole ring is planar (max deviation: 0.013 Å), and dihedral angles with the methoxyphenyl group (74–85°) explain steric effects .
- Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Discrepancies >0.2 ppm suggest conformational flexibility or impurities .
Q. What strategies optimize reaction conditions for higher yields?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency vs. toluene .
- Catalyst optimization : Replace POCl₃ with Eaton’s reagent (P₂O₅ in methanesulfonic acid) to reduce reaction time (4–6 hours vs. 16 hours) .
- Temperature control : Maintain reflux at 110°C (for POCl₃) to avoid side reactions (e.g., ester hydrolysis) .
Q. How to investigate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with R = -CF₃, -NO₂, or -Cl at position 6. Assess changes in MIC against Staphylococcus aureus .
- Bioisosteric replacement : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects on target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (triazole N2) and hydrophobic regions (methoxyphenyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
